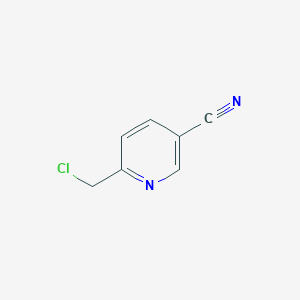

6-(Chloromethyl)nicotinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(chloromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-3-7-2-1-6(4-9)5-10-7/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWMUINMLGIWUHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C#N)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50566444 | |

| Record name | 6-(Chloromethyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83640-36-2 | |

| Record name | 6-(Chloromethyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(chloromethyl)pyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 6-(Chloromethyl)nicotinonitrile

Abstract

6-(Chloromethyl)nicotinonitrile is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. Its unique trifunctional architecture—comprising a pyridine core, a reactive chloromethyl group, and a cyano moiety—renders it an exceptionally versatile intermediate for the synthesis of complex molecular scaffolds. This guide provides an in-depth exploration of the synthesis and comprehensive characterization of this compound, designed for researchers, scientists, and drug development professionals. We delve into the strategic considerations behind a robust synthetic pathway, offer detailed, field-proven experimental protocols, and outline a multi-technique approach for unambiguous structural validation. The causality behind experimental choices, from reagent selection to reaction conditions, is explained to empower researchers with a foundational understanding beyond mere procedural steps.

Introduction: The Strategic Value of a Versatile Pyridine Intermediate

The nicotinonitrile scaffold, a pyridine ring bearing a cyano group, is a privileged structure in medicinal chemistry, appearing in numerous approved therapeutic agents.[1] The cyano group can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a precursor for more complex moieties like tetrazoles or amidines.[2] The pyridine ring itself is a cornerstone of drug design, offering favorable pharmacokinetic properties and diverse interaction capabilities with biological targets.[3]

This compound (CAS 83640-36-2) elevates this utility by introducing a reactive electrophilic center at the 6-position.[4] This chloromethyl group serves as a crucial handle for introducing a wide range of functionalities via nucleophilic substitution reactions. This strategic combination makes it a sought-after intermediate in the synthesis of novel active pharmaceutical ingredients (APIs), particularly in the development of therapeutics for neurological disorders and as enzyme inhibitors.[5][6] This guide aims to provide a comprehensive technical framework for its preparation and validation, ensuring high purity and reproducible outcomes essential for drug development programs.

Physicochemical and Safety Data

A thorough understanding of the compound's properties is critical for its safe handling and application.

| Property | Value | Source |

| CAS Number | 83640-36-2 | [4] |

| Molecular Formula | C₇H₅ClN₂ | [4] |

| Molecular Weight | 152.58 g/mol | [4] |

| Synonyms | 6-(Chloromethyl)-3-pyridinecarbonitrile | [4] |

| GHS Hazard | Warning: Causes skin and serious eye irritation. Harmful if swallowed, in contact with skin, or if inhaled. | [7] |

Synthesis Methodology: A Strategic Approach

The synthesis of this compound is most reliably achieved through a two-step sequence starting from the commercially available 6-methylnicotinonitrile. This pathway offers superior control over selectivity and minimizes the formation of difficult-to-separate byproducts, a common issue with direct radical chlorination of the methyl group.

Retrosynthetic Analysis & Strategy

The primary challenge is the selective introduction of a single chlorine atom onto the methyl group without affecting the sensitive nitrile or the aromatic pyridine ring. A direct free-radical chlorination of 6-methylnicotinonitrile is often unselective, leading to over-chlorination (dichloromethyl and trichloromethyl species) and potential ring chlorination.

Therefore, a more robust strategy involves converting the methyl group into a more controllable functional group. An alcohol (hydroxymethyl group) is an ideal intermediate, as its conversion to the corresponding chloride is a high-yielding and clean transformation. This leads to the following retrosynthetic pathway:

This two-step approach—oxidation followed by chlorination—is the recommended pathway for achieving high purity and yield.

Recommended Synthetic Pathway Workflow

The diagram below illustrates the forward synthesis, detailing the key transformations and reagents.

References

- 1. researchgate.net [researchgate.net]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. parchem.com [parchem.com]

- 5. Methyl 4-(chloromethyl)nicotinate hydrochloride [myskinrecipes.com]

- 6. researchgate.net [researchgate.net]

- 7. 6-Hydroxynicotinonitrile | C6H4N2O | CID 7062197 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-(Chloromethyl)nicotinonitrile: Properties, Synthesis, and Applications

Abstract

6-(Chloromethyl)nicotinonitrile is a functionalized pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique trifunctional structure, featuring a pyridine ring, a nitrile group, and a reactive chloromethyl substituent, makes it a versatile building block for the synthesis of complex heterocyclic compounds. This guide provides a comprehensive technical overview of its chemical properties, detailed spectral analysis for structural confirmation, a field-proven synthesis protocol, and an exploration of its reactivity and applications, particularly in the realm of drug discovery.

Chemical Identity and Physicochemical Properties

This compound, also known as 6-(chloromethyl)pyridine-3-carbonitrile, is a solid compound at room temperature.[1] The strategic placement of its functional groups dictates its chemical behavior. The pyridine ring acts as a weak base and its aromatic system influences the reactivity of its substituents. The electron-withdrawing nature of the nitrile group (C≡N) and the nitrogen heteroatom deactivates the ring towards electrophilic substitution but activates the chloromethyl group for nucleophilic attack.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | This compound | N/A |

| CAS Number | 83640-36-2 | [1][2] |

| Molecular Formula | C₇H₅ClN₂ | [1] |

| Molecular Weight | 152.58 g/mol | [2] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| InChI Key | JWMUINMLGIWUHB-UHFFFAOYSA-N |[1] |

Spectral Characterization: A Self-Validating System

Unambiguous structural confirmation is the bedrock of chemical synthesis. For this compound, a combination of spectroscopic techniques provides a complete picture of its molecular architecture. While a publicly available, fully-assigned experimental dataset is limited, the following section details the expected spectral characteristics based on established principles and data from analogous structures.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms.[3]

-

¹H NMR (Proton NMR): The proton spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring (H-2, H-4, H-5) and one singlet in the aliphatic region for the chloromethyl protons.

-

The H-2 proton, adjacent to the ring nitrogen, will be the most deshielded.

-

The H-4 and H-5 protons will appear as doublets of doublets due to coupling with each other.

-

The -CH₂Cl protons will appear as a sharp singlet, typically shifted downfield (around 4.5-4.8 ppm) due to the electronegativity of the adjacent chlorine atom.

-

-

¹³C NMR (Carbon NMR): The proton-decoupled ¹³C NMR spectrum should display six unique signals, one for each carbon atom.

-

The nitrile carbon (C≡N) will appear in the characteristic range of 115-120 ppm.

-

The chloromethyl carbon (-CH₂Cl) is expected around 45-50 ppm.

-

The four pyridine ring carbons will have distinct chemical shifts influenced by the nitrogen and the substituents.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups by detecting their vibrational frequencies.[4]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Signal / Peak | Assignment and Rationale |

|---|---|---|

| ¹H NMR | ~8.9 ppm (d) | H-2 proton, deshielded by adjacent ring nitrogen and nitrile group. |

| ~8.1 ppm (dd) | H-4 proton, coupled to H-5. | |

| ~7.6 ppm (d) | H-5 proton, coupled to H-4. | |

| ~4.8 ppm (s) | -CH₂Cl protons, deshielded by chlorine. | |

| ¹³C NMR | ~152 ppm | C-6, attached to the chloromethyl group and adjacent to nitrogen. |

| ~150 ppm | C-2, deshielded by adjacent nitrogen. | |

| ~140 ppm | C-4, aromatic carbon. | |

| ~128 ppm | C-5, aromatic carbon. | |

| ~117 ppm | Nitrile carbon (-C≡N). | |

| ~110 ppm | C-3, attached to the nitrile group. | |

| ~45 ppm | Chloromethyl carbon (-CH₂Cl). | |

| IR (cm⁻¹) | 3100-3000 | Aromatic C-H stretch.[5] |

| 2230-2220 | C≡N (nitrile) stretch, a sharp and strong absorption. | |

| 1600-1450 | Aromatic C=C and C=N ring stretching vibrations.[5] | |

| ~1250 | C-Cl stretch. | |

| MS (EI) | m/z 152/154 | Molecular ion (M⁺) peak, showing the characteristic ~3:1 isotopic pattern for chlorine. |

| | m/z 117 | Fragment ion corresponding to the loss of the chlorine radical ([M-Cl]⁺). |

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern, confirming the elemental composition.[6] The mass spectrum will prominently feature the molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion will appear as a pair of peaks (M⁺ and M+2) with a characteristic intensity ratio of approximately 3:1, which is a definitive signature for a monochlorinated compound.

Synthesis and Purification: A Field-Proven Protocol

The most direct and reliable synthesis of this compound involves the selective radical chlorination of the corresponding methyl-substituted precursor, 6-methylnicotinonitrile. N-Chlorosuccinimide (NCS) is the reagent of choice for this transformation as it provides a safer and more selective alternative to gaseous chlorine.[7][8]

Experimental Protocol: Radical Chlorination of 6-Methylnicotinonitrile

-

Rationale: This protocol utilizes a free-radical chain reaction initiated by a radical initiator like benzoyl peroxide (BPO) or AIBN. NCS serves as the chlorine atom source, allowing for selective chlorination at the benzylic-like position (the methyl group attached to the pyridine ring) over aromatic chlorination.[9] Carbon tetrachloride (CCl₄) is a classic solvent for such reactions due to its inertness, though safer alternatives like chlorobenzene may also be employed.

-

Step-by-Step Methodology:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 6-methylnicotinonitrile (1.0 eq).

-

Solvent Addition: Add anhydrous carbon tetrachloride (or chlorobenzene) to dissolve the starting material (approx. 10 mL per gram of substrate).

-

Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 eq) to the solution.

-

Initiator Addition: Add a catalytic amount of benzoyl peroxide (BPO) (0.02 eq).

-

Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-8 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Purification: Wash the filtrate with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Purification: The resulting crude product can be further purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield pure this compound.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The primary site of reactivity on this compound is the chloromethyl group. The carbon atom of the -CH₂Cl moiety is highly electrophilic, making it an excellent substrate for nucleophilic substitution (Sₙ2) reactions. This is the key feature exploited in its synthetic applications.

-

Causality: The electron-withdrawing effects of the adjacent pyridine ring and the chlorine atom create a significant partial positive charge on the methylene carbon, making it highly susceptible to attack by a wide range of nucleophiles (e.g., amines, alcohols, thiols, carbanions). The chloride ion is an excellent leaving group, further facilitating this reaction.

This reactivity allows for the facile introduction of diverse functional groups, effectively using the this compound core as a scaffold to build molecular complexity.

Representative Reaction Pathway Diagram

Caption: Generalized Sₙ2 reaction of this compound.

Applications in Medicinal Chemistry and Drug Discovery

The nicotinonitrile scaffold is a "privileged substructure" in drug design, appearing in numerous biologically active compounds. The ability of this compound to act as a versatile electrophilic building block makes it a valuable intermediate for constructing libraries of potential drug candidates.

The nitrile group itself is biocompatible and robust, often passing through metabolic processes unchanged.[10] It can act as a hydrogen bond acceptor or engage in dipole-dipole interactions within enzyme active sites. By reacting this compound with various nucleophiles, medicinal chemists can systematically modify a lead compound to optimize its potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion). For example, reacting it with amines or phenols can introduce linkers commonly used to connect different pharmacophores within a single molecule.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper safety protocols must be strictly followed.

-

Handling: this compound is harmful if swallowed, inhaled, or in contact with skin. It is irritating to the eyes, respiratory system, and skin. All handling should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11] Avoid breathing dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical advice. For skin contact, wash off immediately with soap and plenty of water. If inhaled, move to fresh air. If swallowed, wash out the mouth with water and seek immediate medical attention.[11]

Conclusion

This compound is a high-value synthetic intermediate whose utility is derived from its trifunctional nature. Its well-defined reactivity, centered on the electrophilic chloromethyl group, provides a reliable handle for synthetic chemists to construct complex molecular architectures. A thorough understanding of its spectral properties is essential for reaction monitoring and quality control, while adherence to established synthesis and safety protocols ensures its effective and safe application in research and development, particularly within the pharmaceutical industry.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. parchem.com [parchem.com]

- 3. benchchem.com [benchchem.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. Mass spectrometric dereplication of nitrogen-containing constituents of black cohosh (Cimicifuga racemosa L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Illustrated Glossary of Organic Chemistry - N-chlorosuccinimide [chem.ucla.edu]

- 9. benchchem.com [benchchem.com]

- 10. Nicotinonitrile, 2-hydroxy-4-(methoxymethyl)-6-methyl- [webbook.nist.gov]

- 11. hmdb.ca [hmdb.ca]

IUPAC name and structure of 6-(Chloromethyl)nicotinonitrile

An In-depth Technical Guide to 6-(Chloromethyl)nicotinonitrile: Synthesis, Properties, and Applications in Medicinal Chemistry

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery, the strategic use of highly functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures with tailored pharmacological profiles.[1][2] Among these, pyridine-based scaffolds are of exceptional importance, with the nicotinonitrile (3-cyanopyridine) moiety being a well-established pharmacophore found in several marketed drugs.[3][4] This guide provides a comprehensive technical overview of this compound, a versatile bifunctional reagent that serves as a cornerstone for introducing the nicotinonitrile motif into nascent drug candidates.

This document delves into the core chemical properties, a detailed and field-proven synthetic protocol, and the strategic application of this building block in medicinal chemistry. The content is structured to provide researchers, scientists, and drug development professionals with both the foundational knowledge and the practical insights required to effectively utilize this compound in their research endeavors.

Core Compound Profile: this compound

This compound, systematically named 6-(chloromethyl)pyridine-3-carbonitrile , is a crystalline solid at room temperature. Its structure features a pyridine ring substituted with a nitrile group at the 3-position and a reactive chloromethyl group at the 6-position. This unique arrangement of functional groups—an electron-withdrawing nitrile and an electrophilic chloromethyl group—defines its chemical reactivity and utility as a synthetic intermediate.

1.1. Chemical Structure

The 2D structure of this compound is depicted below.

Caption: 2D Structure of this compound

1.2. Physicochemical and Safety Data

A summary of the key properties and identifiers for this compound is provided below. This data is essential for laboratory handling, reaction setup, and safety assessments.

| Property | Value | Source(s) |

| IUPAC Name | 6-(chloromethyl)pyridine-3-carbonitrile | PubChem |

| CAS Number | 83640-36-2 | [5][6][7] |

| Molecular Formula | C₇H₅ClN₂ | [5][6][7] |

| Molecular Weight | 152.58 g/mol | [5][6] |

| Appearance | Solid | [5] |

| Purity | Typically >95% | [5] |

| Storage | Inert atmosphere, 2-8°C | [7] |

| SMILES | ClCC1=CC=C(C=N1)C#N | [7] |

| InChI Key | JWMUINMLGIWUHB-UHFFFAOYSA-N | [5] |

Synthesis Protocol: A Validated Approach

While several methods for the synthesis of substituted nicotinonitriles exist, a robust and scalable protocol for this compound is crucial for its consistent supply in research and development.[8][9][10] The following two-step procedure, starting from the commercially available 6-methylnicotinic acid, represents a reliable and well-precedented pathway.

Workflow Overview

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 6-Methylnicotinonitrile from 6-Methylnicotinic Acid

Principle: The conversion of a carboxylic acid to a nitrile is a foundational transformation in organic synthesis. This protocol employs a one-pot procedure involving an initial conversion to an acyl chloride, followed by amidation and subsequent dehydration to yield the nitrile. This method is often preferred over direct dehydration of the amide due to milder conditions and higher yields.

Methodology:

-

Reaction Setup: To a solution of 6-methylnicotinic acid (1.0 eq) in an anhydrous chlorinated solvent (e.g., dichloromethane or 1,2-dichloroethane) under a nitrogen atmosphere, add thionyl chloride (SOCl₂, 1.2 eq) dropwise at 0°C.

-

Acyl Chloride Formation: Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours. The progress can be monitored by the cessation of HCl gas evolution. This step converts the carboxylic acid to the more reactive acyl chloride intermediate.

-

Amidation: Cool the reaction mixture back to 0°C. Cautiously add an excess of concentrated aqueous ammonium hydroxide (NH₄OH, ~5.0 eq). This is a highly exothermic step and requires careful temperature control to prevent side reactions. The acyl chloride is converted in situ to 6-methylnicotinamide.

-

Dehydration: After the amidation is complete, add phosphorus oxychloride (POCl₃, 2.0 eq) or trifluoroacetic anhydride (TFAA) as a dehydrating agent. Heat the mixture to reflux for 4-6 hours until TLC or LC-MS analysis indicates the complete consumption of the amide intermediate.

-

Work-up & Isolation: Cool the reaction to room temperature and carefully quench by pouring it over crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Validation: The crude product, 6-methylnicotinonitrile, can be purified by flash chromatography or recrystallization. Its identity should be confirmed by ¹H NMR (expecting a methyl singlet around δ 2.6 ppm) and mass spectrometry.

Step 2: Radical Chlorination to this compound

Principle: The conversion of the methyl group to a chloromethyl group is achieved via a free-radical halogenation. N-Chlorosuccinimide (NCS) is the chlorinating agent of choice as it maintains a low, steady concentration of chlorine radicals, which is critical for selectivity and preventing over-chlorination (i.e., formation of dichloromethyl or trichloromethyl species). A radical initiator, such as benzoyl peroxide (BPO) or AIBN, is required to start the chain reaction.

Methodology:

-

Reaction Setup: In a flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve the 6-methylnicotinonitrile (1.0 eq) from Step 1 in an anhydrous, non-polar solvent such as carbon tetrachloride (CCl₄) or benzene.

-

Initiation: Add N-Chlorosuccinimide (NCS, 1.1 eq) and a catalytic amount of benzoyl peroxide (BPO, ~0.05 eq).

-

Expertise & Causality: Using a slight excess of NCS ensures complete conversion of the starting material. BPO is chosen as the initiator due to its suitable decomposition temperature, which aligns with the refluxing temperature of the solvent, ensuring a steady production of radicals to sustain the reaction.

-

-

Propagation: Heat the mixture to reflux (approx. 77°C for CCl₄). The reaction is often irradiated with a UV or a high-wattage visible light lamp to facilitate the homolytic cleavage of the initiator and promote the radical chain process.

-

Monitoring (Self-Validation): The reaction progress must be meticulously monitored by TLC or GC-MS. The goal is to stop the reaction upon full consumption of the starting material to minimize the formation of the undesired dichlorinated byproduct. A key indicator is the disappearance of the starting material spot/peak and the appearance of a new, typically higher Rf product spot.

-

Work-up & Isolation: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration. Wash the filtrate with aqueous sodium thiosulfate to remove any remaining oxidant, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

-

Purification & Characterization: The crude this compound should be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

-

Trustworthiness & Validation: The final product's identity and purity must be confirmed.

-

¹H NMR: Expect the disappearance of the methyl singlet (δ ~2.6 ppm) and the appearance of a new singlet for the chloromethyl protons (CH₂Cl) at a downfield-shifted position (δ ~4.7 ppm). The aromatic protons will also be present.

-

¹³C NMR: A new peak for the CH₂Cl carbon should appear around 45-50 ppm.

-

Mass Spectrometry: The mass spectrum should show the correct molecular ion peak with the characteristic isotopic pattern for a chlorine-containing compound (M+ and M+2 peaks in a ~3:1 ratio).

-

-

Reactivity and Application in Drug Discovery

The synthetic value of this compound lies in the high reactivity of the chloromethyl group, which acts as a potent electrophile. It is an excellent substrate for Sₙ2 reactions, allowing for the covalent attachment of the nicotinonitrile moiety to a wide range of nucleophiles.

Core Reactivity Profile

Caption: Core Sₙ2 reactivity of this compound.

This reactivity makes it an ideal building block for introducing the (nicotinonitrile)methyl group onto a core scaffold in a drug discovery program. The nitrile group itself is a valuable pharmacophore; it is metabolically stable and can act as a hydrogen bond acceptor or engage in dipole-dipole interactions within a target protein's active site.[4]

Case Study: A Building Block for Kinase Inhibitors

The nicotinonitrile scaffold is a key component of numerous kinase inhibitors.[3] For instance, the pyrido[2,3-d]pyrimidin-7(8H)-one core is used in the design of Fibroblast Growth Factor Receptor (FGFR) inhibitors.[11] this compound is an ideal reagent for elaborating such cores.

Illustrative Synthetic Application: A common strategy in medicinal chemistry involves the N-alkylation of a heterocyclic core. For example, a pyrido[2,3-d]pyrimidinone core containing an N-H group can be readily alkylated with this compound in the presence of a non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or acetonitrile.

Why this works:

-

Base: The base deprotonates the N-H on the core scaffold, generating a more potent nucleophile. Cs₂CO₃ is often favored as the large, soft cesium cation can coordinate with the reactants, accelerating the Sₙ2 reaction.

-

Solvent: A polar aprotic solvent (like DMF) is used because it effectively solvates the cations while leaving the nucleophilic anion relatively free, thereby increasing its reactivity.

-

Result: This reaction efficiently forges a new carbon-nitrogen bond, linking the drug scaffold to the biologically important nicotinonitrile moiety. This strategy has been instrumental in the development of potent inhibitors for various therapeutic targets.[11][12]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its well-defined reactivity, combined with a robust and scalable synthetic route, makes it an invaluable building block for the synthesis of novel therapeutics. Understanding its chemical properties, mastering its synthesis, and appreciating its role as an electrophilic partner in Sₙ2 reactions enables drug discovery teams to rapidly generate and optimize new chemical entities. The protocols and insights provided in this guide serve as a validated foundation for researchers aiming to leverage the power of the nicotinonitrile scaffold in their quest for next-generation medicines.

References

- 1. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]

- 2. MedChem Highlights - Enamine [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. parchem.com [parchem.com]

- 7. 83640-36-2|this compound|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. US4051140A - Preparation of pyridines and nicotinonitrile from piperidines - Google Patents [patents.google.com]

- 11. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

solubility and stability of 6-(Chloromethyl)nicotinonitrile

An In-depth Technical Guide to the Solubility and Stability of 6-(Chloromethyl)nicotinonitrile

Abstract

This compound is a pivotal intermediate in medicinal chemistry, valued for its role in synthesizing a variety of pharmacologically active molecules, particularly kinase inhibitors and other targeted therapies.[1][2] Its utility in multi-step syntheses and the ultimate quality of the final active pharmaceutical ingredient (API) are critically dependent on its solubility and stability characteristics. This guide provides a comprehensive technical overview of these properties, grounded in established scientific principles and regulatory expectations. We will explore the theoretical underpinnings of its solubility, present pragmatic experimental protocols for its determination, and delve into a systematic evaluation of its stability under forced degradation conditions as mandated by ICH guidelines.[3] The objective is to equip researchers and drug development professionals with the foundational knowledge required to effectively handle, formulate, and analyze this compound, thereby mitigating risks of impurity formation and ensuring the integrity of their research and development programs.

Chemical and Physical Profile

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various experimental and manufacturing settings.

| Property | Value | Source |

| CAS Number | 83640-36-2 | [4][5] |

| Molecular Formula | C₇H₅ClN₂ | [4][5] |

| Molecular Weight | 152.58 g/mol | [4][5] |

| Appearance | Solid | [4] |

| Storage Conditions | Store in a cool, dry, well-ventilated place in a tightly sealed container.[6] | [6][7] |

| InChI Key | JWMUINMLGIWUHB-UHFFFAOYSA-N | [4] |

The structure combines a polar pyridine ring and a nitrile group with a reactive chloromethyl substituent. This duality dictates its solubility, favoring polar organic solvents, while the benzylic chloride-like chloromethyl group represents a primary site of chemical instability, particularly susceptibility to nucleophilic substitution.

Solubility Profile: A Predictive and Experimental Approach

Solubility is a critical parameter influencing reaction kinetics, purification strategies, and the bioavailability of resulting drug candidates. A thorough understanding of the solubility of this compound across a range of relevant solvents is paramount.

Theoretical Considerations

The molecule's polarity is driven by the nitrogen atom in the pyridine ring and the cyano group (C≡N). These features allow for dipole-dipole interactions and hydrogen bonding with protic solvents. However, the aromatic ring itself provides some nonpolar character. Based on this structure, we can predict moderate to good solubility in polar aprotic solvents like acetonitrile and acetone, and in polar protic solvents like ethanol, with potentially lower solubility in nonpolar solvents like hexanes and variable solubility in water.

Experimental Determination of Solubility

While precise, publicly available solubility data is scarce, it can be readily determined using a standardized protocol such as the shake-flask method. This method provides the equilibrium solubility of a compound in a given solvent at a specific temperature.

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent (e.g., Water, Ethanol, Acetonitrile, Dichloromethane, Toluene). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection & Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved particulates.

-

Analysis: Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase of the analytical method). Quantify the concentration of the dissolved compound using a validated analytical technique, such as UV-Vis spectrophotometry or, more commonly, HPLC-UV.

-

Calculation: Calculate the solubility in units of mg/mL or mol/L based on the measured concentration and the dilution factor.

Anticipated Solubility in Common Solvents

The following table outlines the expected solubility profile. Researchers are advised to use Protocol 2.2.1 to determine precise quantitative values for their specific lots and conditions.

| Solvent | Type | Predicted Solubility | Quantitative Value (mg/mL) |

| Water | Polar Protic | Low to Moderate | TBD Experimentally |

| Ethanol | Polar Protic | Moderate to High | TBD Experimentally |

| Acetonitrile[8] | Polar Aprotic | High | TBD Experimentally |

| Dichloromethane (DCM) | Polar Aprotic | High | TBD Experimentally |

| Acetone | Polar Aprotic | High | TBD Experimentally |

| Toluene | Nonpolar | Low | TBD Experimentally |

| Hexanes | Nonpolar | Very Low | TBD Experimentally |

TBD: To Be Determined

dot graph TD; A[Start: Add Excess Solute to Solvent] --> B{Equilibrate}; B -- Agitate at Constant Temp --> C[Allow Solids to Settle]; C --> D[Filter Supernatant]; D --> E[Dilute Sample]; E --> F[Analyze by HPLC-UV]; F --> G[End: Calculate Solubility];

end Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile and Forced Degradation Analysis

Understanding the chemical stability of this compound is critical for defining storage conditions, identifying potential degradants, and developing stability-indicating analytical methods. Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are essential for this purpose.[3][9]

Predicted Degradation Pathways

The primary points of instability in the molecule are the chloromethyl group and, to a lesser extent, the nitrile group.

-

Hydrolysis: The benzylic chloride is highly susceptible to hydrolysis. Under aqueous conditions (neutral, acidic, or basic), the chlorine atom can be displaced by a hydroxyl group to form 6-(Hydroxymethyl)nicotinonitrile . This alcohol could be further oxidized to 6-Carboxynicotinonitrile .

-

Nitrile Hydrolysis: The nitrile group can be hydrolyzed under strong acidic or basic conditions to a carboxamide and subsequently to a carboxylic acid, yielding 6-Chloronicotinic acid .[10][11] This pathway is supported by literature on the metabolism of related compounds like Nitenpyram.[10]

-

Oxidation: The molecule may be susceptible to oxidation, potentially at the pyridine ring or leading to the conversion of the chloromethyl group.

-

Photodegradation: Aromatic systems and molecules with heteroatoms can be sensitive to UV light, which can catalyze degradation reactions.[10][12]

Experimental Protocols for Forced Degradation

The following protocols are designed based on ICH guideline Q1A to systematically evaluate the stability of this compound.[3] A concentration of ~1 mg/mL in a suitable solvent (e.g., acetonitrile/water) is a typical starting point.

-

Acidic Hydrolysis: Prepare a solution of the compound in 0.1 M HCl.

-

Basic Hydrolysis: Prepare a solution of the compound in 0.1 M NaOH.

-

Neutral Hydrolysis: Prepare a solution of the compound in purified water.

-

Procedure: Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24-48 hours). At specified time points, withdraw samples, neutralize them if necessary (e.g., acid sample with NaOH, base sample with HCl), and analyze by a stability-indicating HPLC method.

-

Preparation: Prepare a solution of the compound in a mixture containing 3-6% hydrogen peroxide (H₂O₂).

-

Procedure: Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours). Withdraw samples at specified time points and analyze immediately by HPLC to prevent further degradation.

-

Procedure: Expose the solid compound to dry heat in a calibrated oven (e.g., 80 °C) for an extended period (e.g., 7 days).

-

Analysis: At specified time points, dissolve a weighed amount of the solid in a suitable solvent and analyze by HPLC.

-

Procedure: Expose both the solid compound and a solution of the compound (~1 mg/mL) to a controlled light source as specified in ICH guideline Q1B.[12] This involves exposure to not less than 1.2 million lux hours and 200 watt hours per square meter of near UV energy.

-

Control: A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

Analysis: Analyze the light-exposed and dark control samples by HPLC.

Development of a Stability-Indicating Analytical Method

A robust, validated stability-indicating analytical method is the cornerstone of any stability study. The method must be able to separate the intact compound from its potential degradation products and any process-related impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.

dot graph TD; subgraph "Method Development & Validation" A[Select Column & Mobile Phase] --> B[Optimize Gradient & Flow Rate]; B --> C{Specificity Check}; C -- Spiked Samples --> D[Linearity & Range]; D --> E[Accuracy & Precision]; E --> F[Robustness]; F --> G[Validated Method]; end

end Caption: Workflow for Stability-Indicating Method Development.

Recommended HPLC-UV Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides good retention and resolution for moderately polar aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure consistent ionization and good peak shape. |

| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency and elution strength. |

| Gradient | Start at 10% B, ramp to 90% B over 20 min, hold for 5 min, re-equilibrate. | A gradient is necessary to elute the parent compound and a range of potential degradants with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Detection | UV at ~265 nm | The pyridine ring provides strong UV absorbance; the maximum should be confirmed experimentally. |

| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines. Specificity is the most critical parameter for a stability-indicating method and is demonstrated by showing that the peak for this compound is pure and resolved from all degradation products generated during the forced degradation studies.

Practical Implications for Drug Development

-

Handling and Storage: Due to its potential for hydrolysis and irritation, this compound should be handled in a well-ventilated area with appropriate personal protective equipment (gloves, eye protection).[6][13] It must be stored in tightly sealed containers in a cool, dry place, away from moisture and light, to minimize degradation.

-

Reaction and Formulation: The compound's reactivity necessitates careful selection of reaction solvents and conditions. The use of non-aqueous, aprotic solvents is recommended for synthetic steps unless a reaction with the chloromethyl group is intended. For formulation development, its limited aqueous solubility and potential for hydrolysis in aqueous vehicles must be considered.

-

Quality Control: A validated stability-indicating method should be used for release testing and stability monitoring of any material containing this compound to ensure that levels of degradants, particularly the potentially genotoxic chloromethyl moiety, are controlled.

Conclusion

This compound is a valuable but reactive building block. A proactive and systematic approach to characterizing its solubility and stability is not merely an academic exercise but a fundamental requirement for successful and compliant drug development. By employing the experimental frameworks and analytical strategies outlined in this guide, researchers can effectively manage the challenges associated with this compound, ensuring the development of safe, stable, and efficacious medicines. The insights gained from forced degradation studies are invaluable, providing a predictive understanding of the molecule's behavior that informs everything from synthesis and purification to formulation and long-term storage.

References

- 1. researchgate.net [researchgate.net]

- 2. Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. parchem.com [parchem.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

- 8. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. biomedres.us [biomedres.us]

- 10. Nitenpyram - Wikipedia [en.wikipedia.org]

- 11. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. database.ich.org [database.ich.org]

- 13. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthetic Routes of 6-(Chloromethyl)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Chloromethyl)nicotinonitrile is a key building block in medicinal chemistry and drug discovery, serving as a crucial intermediate for the synthesis of a variety of pharmaceutical compounds. Its bifunctional nature, featuring a reactive chloromethyl group and a versatile nitrile moiety on a pyridine scaffold, allows for diverse chemical modifications and the construction of complex molecular architectures. This guide provides a comprehensive review of the primary synthetic routes to this compound, offering a critical analysis of each method's advantages, limitations, and practical considerations. The discussion is grounded in established chemical principles and supported by detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Synthetic Strategies

The synthesis of this compound can be broadly approached via two main strategies:

-

Direct Chlorination of 6-Methylnicotinonitrile: This is the most straightforward approach, involving the direct functionalization of the methyl group of a readily available precursor.

-

Multi-step Synthesis from Nicotinic Acid Derivatives: This strategy involves the construction of the nicotinonitrile framework followed by the introduction and manipulation of the C6-substituent.

This guide will delve into the specifics of each of these pathways, providing a comparative analysis to aid in the selection of the most suitable route for a given research and development context.

Route 1: Direct Free-Radical Chlorination of 6-Methylnicotinonitrile

The direct chlorination of the methyl group of 6-methylnicotinonitrile represents the most atom-economical and convergent approach to the target molecule. This transformation is typically achieved through a free-radical halogenation reaction.

Reaction Principle and Mechanism

Free-radical chlorination proceeds via a chain reaction mechanism involving three key stages: initiation, propagation, and termination. The reaction is typically initiated by light or a radical initiator, which homolytically cleaves a weak bond in the chlorinating agent to generate a reactive radical species. This radical then abstracts a hydrogen atom from the methyl group of 6-methylnicotinonitrile to form a resonance-stabilized benzylic-type radical. This radical then reacts with the chlorinating agent to yield the desired product and regenerate the chain-carrying radical.

Synthesis of the Precursor: 6-Methylnicotinonitrile

The primary precursor for this route, 6-methylnicotinonitrile, can be synthesized from commercially available 2-methyl-5-ethylpyridine. This involves the oxidation of the ethyl group to a carboxylic acid, followed by conversion to the nitrile.

A common method for this oxidation is the use of nitric acid in the presence of sulfuric acid.

Experimental Protocol: Synthesis of 6-Methylnicotinic Acid [1][2]

-

In a suitable reaction vessel, 2-methyl-5-ethylpyridine is added to a cooled solution of concentrated sulfuric acid.

-

The mixture is heated to approximately 140-225 °C.

-

Nitric acid is added dropwise to the heated mixture, ensuring that water and diluted nitric acid are continuously distilled off.

-

After the addition of nitric acid is complete, the distillation is continued until all water and excess nitric acid are removed.

-

The resulting reaction mixture contains 6-methylnicotinic acid.

This can be achieved via a multi-step process involving esterification, amidation, and subsequent dehydration. A more direct approach involves the ammoxidation of 6-methylpyridine, though this requires specialized equipment. A common laboratory-scale method is the dehydration of the corresponding amide.

Experimental Protocol: Synthesis of 6-Methylnicotinonitrile (via the amide)

-

Esterification: 6-Methylnicotinic acid is refluxed with methanol in the presence of a catalytic amount of sulfuric acid to yield methyl 6-methylnicotinate.

-

Amidation: The methyl ester is then treated with aqueous ammonia to form 6-methylnicotinamide.

-

Dehydration: The amide is dehydrated using a suitable dehydrating agent, such as phosphorus pentoxide or thionyl chloride, to yield 6-methylnicotinonitrile. The product can be purified by distillation or recrystallization.

Chlorination of 6-Methylnicotinonitrile

N-Chlorosuccinimide (NCS) is a commonly used reagent for the benzylic chlorination of methyl-substituted aromatic and heteroaromatic compounds. The reaction is typically carried out in a non-polar solvent and can be initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Experimental Protocol: Synthesis of this compound

Disclaimer: The following is a representative protocol based on similar reactions and may require optimization.

-

To a solution of 6-methylnicotinonitrile (1.0 eq.) in a suitable solvent (e.g., carbon tetrachloride or acetic acid) is added N-chlorosuccinimide (1.1-1.2 eq.).[3]

-

A catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide) is added to the mixture.

-

The reaction mixture is heated to reflux (e.g., 55-80 °C) and monitored by TLC or GC-MS.[3]

-

Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

-

The filtrate is washed with an aqueous solution of sodium bicarbonate and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or recrystallization to afford this compound.

Table 1: Comparison of Chlorinating Agents for Free-Radical Chlorination

| Chlorinating Agent | Initiator | Typical Solvents | Advantages | Disadvantages |

| N-Chlorosuccinimide (NCS) | Light, AIBN, BPO | CCl₄, CH₃COOH | Mild, selective for benzylic positions, easy to handle solid. | Can be sluggish, requires an initiator. |

| Sulfuryl Chloride (SO₂Cl₂) | Light, AIBN | CCl₄, Benzene | Reactive, good yields. | Corrosive, generates HCl and SO₂ byproducts. |

| Chlorine Gas (Cl₂) | UV light | CCl₄ | Inexpensive, highly reactive. | Difficult to handle, can lead to over-chlorination. |

Route 2: Synthesis from 6-Hydroxymethylnicotinonitrile

An alternative strategy involves the synthesis of 6-hydroxymethylnicotinonitrile as a key intermediate, which is then converted to the desired chloromethyl compound. This two-step approach can offer better control and avoid the potential for over-chlorination sometimes observed in direct chlorination methods.

Synthesis of the Precursor: 6-Hydroxymethylnicotinonitrile

The synthesis of this intermediate can be accomplished starting from 6-methylnicotinonitrile.

The methyl group can be selectively oxidized to an aldehyde using various oxidizing agents. A common method is the use of selenium dioxide.

The aldehyde is then reduced to the corresponding alcohol using a mild reducing agent such as sodium borohydride.

Experimental Protocol: Synthesis of 6-Hydroxymethylnicotinonitrile

Disclaimer: The following is a representative protocol and may require optimization.

-

Oxidation: 6-Methylnicotinonitrile is heated with a stoichiometric amount of selenium dioxide in a suitable solvent like dioxane or acetic acid. The reaction is monitored until the starting material is consumed.

-

Reduction: The crude 6-formylnicotinonitrile is dissolved in methanol or ethanol, and sodium borohydride is added portion-wise at 0 °C. The reaction is stirred until the reduction is complete.

-

The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield 6-hydroxymethylnicotinonitrile, which can be purified by chromatography or recrystallization.

Chlorination of 6-Hydroxymethylnicotinonitrile

The conversion of the primary alcohol to the corresponding chloride is a standard transformation that can be achieved using various chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.

Experimental Protocol: Synthesis of this compound

Disclaimer: The following is a representative protocol and may require optimization.

-

To a solution of 6-hydroxymethylnicotinonitrile (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or chloroform) is added thionyl chloride (1.1-1.5 eq.) dropwise at 0 °C.

-

A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete as monitored by TLC.

-

The excess thionyl chloride and solvent are carefully removed under reduced pressure.

-

The residue is taken up in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

-

Purification by column chromatography or recrystallization yields pure this compound.

Table 2: Comparison of Chlorinating Agents for Alcohols

| Chlorinating Agent | Reaction Conditions | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) | 0 °C to reflux, often with a base (e.g., pyridine) or DMF | Volatile byproducts (SO₂, HCl), generally good yields. | Corrosive, must be handled in a fume hood. |

| Phosphorus Pentachloride (PCl₅) | 0 °C to room temperature | Highly reactive. | Solid, can be difficult to handle, produces POCl₃ byproduct. |

| Oxalyl Chloride | Low temperature, often with DMF (Vilsmeier-Haack conditions) | Mild conditions, volatile byproducts. | Toxic and moisture-sensitive reagent. |

Summary and Outlook

The synthesis of this compound can be effectively achieved through several synthetic routes, with the choice of method depending on factors such as scale, available starting materials, and desired purity. The direct free-radical chlorination of 6-methylnicotinonitrile offers a concise and atom-economical approach, while the two-step synthesis via 6-hydroxymethylnicotinonitrile provides an alternative with potentially better control over the reaction.

For large-scale production, the direct chlorination route is likely more cost-effective, provided that the reaction conditions can be optimized to minimize the formation of byproducts. For laboratory-scale synthesis where purity is paramount, the two-step route via the alcohol intermediate may be preferable.

Future research in this area could focus on the development of more sustainable and environmentally friendly chlorination methods, such as those employing catalytic systems or photochemical transformations under milder conditions. The continued exploration of novel synthetic pathways will undoubtedly facilitate the broader application of this compound in the discovery of new and improved therapeutic agents.

References

safety and handling precautions for 6-(Chloromethyl)nicotinonitrile

An In-Depth Technical Guide to the Safe Handling of 6-(Chloromethyl)nicotinonitrile

Section 1: Introduction and Hazard Analysis

This compound (CAS: 83640-36-2, Formula: C₇H₅ClN₂) is a bifunctional organic compound featuring a pyridine ring substituted with both a nitrile group and a reactive chloromethyl group.[1] This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. However, the very features that make it synthetically useful also render it hazardous, requiring stringent safety and handling protocols.

The primary concern stems from the chloromethyl group, which classifies the compound as a potential alkylating agent. Alkylating agents are electrophilic molecules that can react with nucleophilic functional groups present in biological macromolecules, including DNA. This reactivity is the mechanistic basis for the compound's significant toxicological risks. Therefore, all handling procedures must be designed with the assumption that this compound is toxic, irritant, and potentially mutagenic. This guide provides a comprehensive framework for its safe management in a research and development setting.

GHS Hazard Identification

| Hazard Class | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

|

| Acute Toxicity, Dermal | H312: Harmful in contact with skin |

|

| Skin Corrosion/Irritation | H315: Causes skin irritation |

|

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |

|

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |

|

| Potential Sensitization/Mutagenicity | Not formally classified, but suspected due to the alkylating nature of the chloromethyl group. |

|

Section 2: The Hierarchy of Controls: A Framework for Minimizing Exposure

Effective risk management for particularly hazardous substances like this compound relies on a multi-layered safety approach known as the "Hierarchy of Controls." This framework prioritizes the most effective control measures to eliminate or minimize worker exposure.

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of 6-(Chloromethyl)nicotinonitrile in Nucleophilic Substitution Reactions

Introduction: The Versatility of a Heterocyclic Building Block

In the landscape of modern medicinal chemistry and materials science, the nicotinonitrile (3-cyanopyridine) scaffold is a privileged structure, forming the core of numerous approved therapeutic agents and functional materials.[1] Its inherent biological activities and capacity for diverse functionalization make it a focal point of synthetic efforts.[1][2] 6-(Chloromethyl)nicotinonitrile emerges as a particularly valuable synthon in this context. As a benzylic-type halide, the chlorine atom is activated by the adjacent pyridine ring, rendering it highly susceptible to displacement by a wide array of nucleophiles. This heightened reactivity, analogous to that of benzyl chloride, allows for the facile construction of carbon-oxygen, carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, providing a direct route to complex molecular architectures.[3][4]

This guide provides an in-depth exploration of the mechanistic principles governing the reactivity of this compound and delivers detailed, field-proven protocols for its application in nucleophilic substitution reactions.

Mechanistic Framework: Navigating the Sₙ1 and Sₙ2 Pathways

The reactivity of this compound is best understood through the lens of the mechanistic dichotomy between unimolecular (Sₙ1) and bimolecular (Sₙ2) substitution pathways.[3][4] The choice of reaction conditions—specifically the nucleophile strength, solvent polarity, and temperature—dictates which pathway predominates, allowing for precise control over the reaction outcome.

-

The Sₙ2 Pathway (Bimolecular): This is the preferred pathway for controlled, high-yield synthesis. It involves a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon at the same time the chloride leaving group departs. This pathway is favored by strong nucleophiles (e.g., thiolates, alkoxides, amines) in polar aprotic solvents like DMF, DMSO, or acetonitrile, which solvate the cation but not the nucleophile, thus maximizing its reactivity.[3][5] The adjacent π-system of the pyridine ring helps to stabilize the transition state, further lowering the activation energy for this pathway.[3][5]

-

The Sₙ1 Pathway (Unimolecular): This pathway proceeds through a discrete, resonance-stabilized carbocation intermediate. It is favored under conditions involving weak nucleophiles (e.g., water, alcohols) and polar protic solvents (e.g., ethanol, water), which can stabilize both the departing chloride anion and the carbocation intermediate.[3][4] While possible, this pathway is often less synthetically desirable due to the potential for side reactions and racemization if the carbon were chiral.

Caption: Competing Sₙ1 and Sₙ2 pathways for this compound.

Protocols for Key Synthetic Transformations

The following protocols are designed as robust starting points for the synthesis of diverse derivatives. Researchers should optimize conditions based on the specific substrate and scale.

General Experimental Workflow

A systematic approach is critical for success and reproducibility. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise specified, as some nucleophiles and intermediates can be sensitive to air or moisture.

Caption: Standard experimental workflow for nucleophilic substitution.

Protocol 1: Synthesis of Aryl Ethers via O-Alkylation

This protocol details the formation of a C-O bond by reacting with a phenolic nucleophile, a common strategy for creating biaryl ether linkages found in many pharmaceuticals.

-

Principle: Anhydrous potassium carbonate is a mild and effective base for deprotonating the phenol to its more nucleophilic phenoxide form. Acetonitrile is an excellent polar aprotic solvent for this Sₙ2 reaction, facilitating high yields and clean conversions.[3]

-

Materials:

-

This compound (1.0 eq)

-

Substituted Phenol (1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Acetonitrile (CH₃CN)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the substituted phenol (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous acetonitrile to form a stirrable slurry (approx. 0.1-0.2 M concentration with respect to the limiting reagent).

-

Stir the mixture at room temperature for 30 minutes to facilitate phenoxide formation.

-

Add a solution of this compound (1.0 eq) in a small amount of anhydrous acetonitrile dropwise to the slurry.

-

Heat the reaction mixture to 60-80 °C and monitor its progress by Thin-Layer Chromatography (TLC) until the starting chloride is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature. Filter off the inorganic salts and rinse with acetonitrile. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel (typical eluents: hexane/ethyl acetate gradient) to yield the desired aryl ether.

-

Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Protocol 2: Synthesis of Amines via N-Alkylation

This protocol describes the formation of a C-N bond, a cornerstone of drug discovery, leading to the synthesis of 6-(aminomethyl)nicotinonitrile derivatives.[6]

-

Principle: A primary or secondary amine acts as the nucleophile. An excess of the amine can be used to act as both the nucleophile and the base to neutralize the HCl byproduct. Alternatively, a non-nucleophilic base like triethylamine can be used to preserve the primary amine nucleophile.

-

Materials:

-

This compound (1.0 eq)

-

Primary or Secondary Amine (2.2 eq) OR (1.1 eq of amine + 1.2 eq of Triethylamine)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add a solution of the amine (2.2 eq) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 2-6 hours).

-

Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (typical eluents: dichloromethane/methanol gradient or hexane/ethyl acetate with 1% triethylamine to prevent streaking).

-

Validation: Characterize the purified amine by ¹H NMR, ¹³C NMR, and HRMS.

-

Protocol 3: Synthesis of Thioethers via S-Alkylation

This protocol outlines the highly efficient formation of a C-S bond with a thiol nucleophile.

-

Principle: Thiols are excellent nucleophiles, especially in their thiolate form. A mild base like triethylamine is sufficient to deprotonate the thiol, generating the thiolate in situ for a rapid Sₙ2 reaction.

-

Materials:

-

This compound (1.0 eq)

-

Thiol (1.1 eq)

-

Triethylamine (Et₃N) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, dissolve the thiol (1.1 eq) in anhydrous THF.

-

Add triethylamine (1.2 eq) and stir for 10 minutes at room temperature.

-

Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Stir the reaction at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Partition the residue between water and ethyl acetate. Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the crude thioether by flash column chromatography on silica gel (typical eluents: hexane/ethyl acetate gradient).

-

Validation: Confirm the product structure and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Protocol 4: Synthesis of 6-(Cyanomethyl)nicotinonitrile via C-Alkylation

This protocol demonstrates a carbon-carbon bond formation via cyanation, extending the carbon chain by one atom and introducing a versatile nitrile functional group. The product is a known intermediate for further elaboration.[7][8]

-

Principle: Sodium cyanide provides the cyanide nucleophile (CN⁻), which displaces the chloride in a classic Sₙ2 reaction. DMSO is an ideal solvent as it is polar aprotic and effectively dissolves the cyanide salt.

-

Materials:

-

This compound (1.0 eq)

-

Sodium Cyanide (NaCN) (1.2 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

-

Procedure:

-

CAUTION: Sodium cyanide is highly toxic. Handle with extreme care in a certified chemical fume hood using appropriate personal protective equipment. All equipment should be quenched with bleach solution after use.

-

To a flame-dried round-bottom flask under an inert atmosphere, add sodium cyanide (1.2 eq).

-

Add anhydrous DMSO and stir to dissolve.

-

Add a solution of this compound (1.0 eq) in anhydrous DMSO dropwise.

-

Heat the reaction to 50 °C and stir until TLC analysis confirms the absence of starting material (typically 3-6 hours).

-

Work-up: Cool the reaction to room temperature and carefully pour it into a beaker of ice water, which will precipitate the product.

-

Stir for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water and air-dry.

-

Purification: The precipitated product is often of high purity. If necessary, it can be recrystallized from an appropriate solvent system (e.g., ethanol/water).

-

Validation: Confirm the identity of 6-(cyanomethyl)nicotinonitrile by comparing its ¹H NMR and melting point to literature values.

-

Summary of Reaction Conditions

| Nucleophile Type | Example Nucleophile | Base | Solvent | Typical Temp. (°C) | Product Class |

| Oxygen | Phenol | K₂CO₃, Cs₂CO₃ | Acetonitrile, DMF | 25 - 80 | Aryl Ether |

| Nitrogen | Secondary Amine | Et₃N or Amine xs | DMF, THF, CH₂Cl₂ | 0 - 25 | Tertiary Amine |

| Sulfur | Thiol | Et₃N, K₂CO₃ | THF, Acetonitrile | 25 | Thioether |

| Carbon | Sodium Cyanide | N/A | DMSO, DMF | 25 - 50 | Nitrile |

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[9] Causes skin, eye, and respiratory system irritation.[9][10] It is a lachrymator.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[9][11]

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[9][12] An eyewash station and safety shower must be readily accessible.[9]

-

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[9]

-

Skin Contact: Immediately wash off with soap and plenty of water while removing contaminated clothing. Seek medical attention.[9][10]

-

Inhalation: Remove to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][10]

-

Ingestion: Wash out mouth with water. Do not induce vomiting. Seek immediate medical attention.[9]

-

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[9][12]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. glasp.co [glasp.co]

- 5. chemtube3d.com [chemtube3d.com]

- 6. aksci.com [aksci.com]

- 7. 6-(cyanomethyl)nicotinonitrile - CAS:1000516-33-5 - Abovchem [abovchem.com]

- 8. 1000516-33-5|6-(Cyanomethyl)nicotinonitrile|BLD Pharm [bldpharm.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

Application Notes & Protocols for the Synthesis of Substituted Pyridines from 6-(Chloromethyl)nicotinonitrile

An In-Depth Technical Guide

Abstract

The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] 6-(Chloromethyl)nicotinonitrile has emerged as a highly versatile and reactive starting material, providing a direct and efficient entry point to a diverse array of substituted pyridine derivatives. The reactivity of its benzylic-like chloride facilitates a wide range of chemical transformations. This guide provides a comprehensive overview of two primary synthetic strategies for elaborating this key intermediate: nucleophilic substitution and palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols, mechanistic insights, and structured data are presented to empower researchers in drug discovery and chemical synthesis to leverage this valuable building block effectively.

The Strategic Importance of this compound

Substituted pyridines are ubiquitous in pharmaceuticals and agrochemicals due to their ability to engage in critical biological interactions.[4][5][6] The cyano group of the nicotinonitrile moiety is a key functional handle, capable of acting as a hydrogen bond acceptor or being transformed into other functional groups like amides or tetrazoles. The 6-(chloromethyl) group is the primary site of reactivity, functioning as a potent electrophile that readily engages with a wide spectrum of nucleophiles and organometallic reagents. This dual functionality makes this compound an ideal precursor for generating extensive libraries of novel compounds for biological screening.

Caption: Synthetic utility of this compound.

Pathway I: Nucleophilic Substitution Reactions

The most direct approach to functionalizing this compound involves the displacement of the chloride ion by a nucleophile (SN2 reaction). The choice of nucleophile dictates the resulting functional group at the 6-position.

C-Alkylation with Active Methylene Compounds

Formation of a new carbon-carbon bond at the benzylic position is a powerful strategy for building molecular complexity. Active methylene compounds, characterized by a CH2 group flanked by two electron-withdrawing groups (e.g., esters, ketones, nitriles), can be readily deprotonated to form stabilized carbanions that serve as excellent carbon nucleophiles.[7][8]

Causality Behind Experimental Choices:

-

Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is ideal for quantitatively deprotonating the active methylene compound without competing in the subsequent substitution reaction. For less acidic substrates or when milder conditions are required, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF are effective.[7][9]

-

Solvent: Anhydrous polar aprotic solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are preferred as they effectively solvate the cation of the base and do not interfere with the nucleophile.

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.2 eq., 60% dispersion in mineral oil).

-

Solvent Addition: Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, then carefully add anhydrous DMF. Cool the suspension to 0 °C using an ice bath.

-

Nucleophile Generation: Slowly add a solution of diethyl malonate (1.1 eq.) in anhydrous DMF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.

-

Alkylation: Add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Once the starting material is consumed, cautiously quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

| Parameter | Value/Condition | Rationale |

| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base for complete deprotonation. |

| Solvent | Anhydrous DMF | Polar aprotic, effectively solvates ions. |

| Temperature | 0 °C to Room Temp. | Controls initial exotherm, allows for smooth reaction. |